molecular formula C10H17N3O B3017604 2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol CAS No. 1524225-33-9

2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol

Cat. No. B3017604
CAS RN: 1524225-33-9
M. Wt: 195.266
InChI Key: XHQQSKMIEYFHTK-UHFFFAOYSA-N
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Description

The compound "2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol" is not directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as substituted pyrazoles and cyclohexanone derivatives. For instance, the structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, has been determined and found to have a coplanar pyran ring, which is unique compared to similar compounds . Another study reports on the reaction of cyclohexylamine with chloro-substituted pyrazole derivatives, leading to different products depending on the aryl substituent . Additionally, the molecular structure of (E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone has been analyzed, revealing a flattened chair conformation of the cyclohexane ring .

Synthesis Analysis

The synthesis of related compounds involves various reactions, including nucleophilic substitution and condensation followed by hydrolysis . Another synthesis method for substituted benzo[b]pyrans includes a three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of compounds similar to "this compound" have been determined using X-ray crystallography. These structures often exhibit interesting features such as coplanarity of aromatic rings and specific conformations of the cyclohexane ring . Intermolecular hydrogen bonding is also a common feature that stabilizes the crystal structures of these compounds .

Chemical Reactions Analysis

The chemical reactions involving related compounds show that the functional groups present can participate in various interactions. For example, intramolecular N-H...N and N-H...O hydrogen bonds are observed, as well as intermolecular C-H...O hydrogen bonds . These interactions can influence the reactivity and the outcome of reactions involving these compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide insights. For instance, the presence of hydrogen bonding can affect the solubility and melting points of these compounds . Additionally, the optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used for molecular recognition, indicating that chiral centers in these molecules can be important for their physical properties and applications .

Scientific Research Applications

Synthesis of Heterocycles

Pyrazole derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, are valuable as building blocks in the synthesis of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, indicating a potential for "2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol" in similar syntheses (Gomaa & Ali, 2020).

Antimicrobial and Anticancer Applications

Pyrazoline derivatives have been found to possess diverse biological properties, including antimicrobial and anticancer activities. This suggests that "this compound" could potentially be explored for similar therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

Drug-Delivery Systems

Cyclodextrin inclusion complexes with antibiotics and antibacterial agents, including improving solubility, modifying drug-release profiles, and enhancing antimicrobial activity, could be potential applications for "this compound" if it exhibits similar properties for forming inclusion complexes (Boczar & Michalska, 2022).

Neurodegenerative Disorders

Pyrazolines are known for their neuroprotective properties and ability to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This indicates a potential research direction for "this compound" in the management of these diseases (Ahsan et al., 2022).

Inhibition of Monoamine Oxidase

Pyrazoline derivatives have been recognized as promising scaffolds for the inhibition of Monoamine oxidase (MAO), which is crucial in the treatment of various psychiatric and neurodegenerative disorders. This suggests another potential therapeutic application area for "this compound" (Mathew, Suresh, Anbazhagan, & Mathew, 2013).

properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-7-8(6-11-13)12-9-4-2-3-5-10(9)14/h6-7,9-10,12,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQQSKMIEYFHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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